Cas no 2492-43-5 (2-Hexenal, 4-oxo-,(2E)-)

2-Hexenal, 4-oxo-,(2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Hexenal, 4-oxo-,(2E)-
- (E)-4-OXOHEX-2-ENAL
- 4-oxohex-2-enal
- (E)-4-Oxo-2-hexenal
- 2-Hexenal, 4-oxo-, (E)-
- 4MT6VG8ZKR
- (2E)-4-Oxo-2-hexenal
- 4-oxidanylidenehex-2-enal
- 2492-43-5
- 4-Oxo-E-2-hexenal
- trans-4-Ketohex-2-enal
- 2-Hexenal, 4-oxo-, (2E)-
- SCHEMBL1270742
- MFCD08690491
- trans-4-Oxohex-2-en-1-al
- trans-4-Oxo-2-hexenal
- NS00010557
- 4-oxo-trans-2-hexenal
- (2E)-4-oxohex-2-enal
- OHE
- GVKYFODEMNCLGS-ONEGZZNKSA-N
- CHEBI:76721
- AKOS006289522
- 4-oxo-2E-Hexenal
- LMFA06000120
- DTXSID701315637
- Q27146302
- (E)-4-Oxo-2-hexen-1-al
- 4-oxo-(e)-2-hexenal
- 4-OXO-2-HEXENAL
-
- インチ: InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+
- InChIKey: GVKYFODEMNCLGS-ONEGZZNKSA-N
- ほほえんだ: CCC(/C=C/C=O)=O
計算された属性
- せいみつぶんしりょう: 112.05244
- どういたいしつりょう: 112.05243
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 0.969
- ふってん: 210.1°Cat760mmHg
- フラッシュポイント: 75.1°C
- 屈折率: 1.434
- PSA: 34.14
2-Hexenal, 4-oxo-,(2E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB503722-1 g |
(E)-4-Oxohex-2-enal, ,95%; . |
2492-43-5 | 1g |
€799.00 | 2023-01-19 |
2-Hexenal, 4-oxo-,(2E)-に関する追加情報
2-Hexenal, 4-oxo-, (2E)-
The compound 2-Hexenal, 4-oxo-, (2E)-, also known by its CAS number 2492-43-5, is a naturally occurring alpha,beta-unsaturated aldehyde that has garnered significant attention in both academic and industrial research. This compound is a key player in the field of flavor chemistry and aroma science due to its distinctive properties and versatile applications. Recent studies have highlighted its role in various biological systems, further underscoring its importance in modern scientific research.
Structure and Properties: Structurally, 2-Hexenal, 4-oxo-, (2E)- features a six-carbon chain with a double bond at the 2-position and a ketone group at the 4-position. This unique arrangement contributes to its reactivity and volatility, making it highly suitable for applications in the food and fragrance industries. The compound exhibits a characteristic green, grassy odor, which is often associated with fresh vegetables and herbs. Its volatility ensures that it can easily release into the air, enhancing sensory experiences in products like perfumes and beverages.
Biological Significance: Recent research has explored the biological significance of 2-Hexenal, 4-oxo-, (2E)- in greater depth. Studies have shown that this compound plays a role in plant defense mechanisms, acting as a signaling molecule to deter herbivores or attract predators of pests. Additionally, it has been identified as a key component in the volatile profiles of various fruits and vegetables, contributing to their characteristic aromas. These findings have implications for agriculture, where understanding such compounds can lead to improved crop protection strategies.
Applications in Industry: The applications of 2-Hexenal, 4-oxo-, (2E)- span multiple sectors. In the food industry, it is used as a natural flavoring agent to enhance the freshness of products such as juices, dairy items, and processed foods. Its ability to mimic the aroma of fresh produce makes it invaluable for creating authentic sensory experiences. In the fragrance industry, it is employed to formulate perfumes that evoke natural scents, appealing to consumers seeking eco-friendly alternatives.
Synthesis and Production: The synthesis of 2-Hexenal, 4-oxo-, (2E)- has been optimized through various methods, including enzymatic reactions and chemical synthesis. Recent advancements have focused on sustainable production techniques to minimize environmental impact. For instance, microbial fermentation processes have been explored as eco-friendly alternatives to traditional chemical synthesis methods. These innovations align with global efforts to promote green chemistry and reduce carbon footprints.
Health Implications: Emerging research into the health implications of 2-Hexenal, 4-oxo-, (2E)- suggests potential benefits in human health. Studies indicate that this compound may possess antioxidant properties, which could contribute to its role in protecting cells from oxidative stress. Furthermore, its presence in certain foods might offer additional nutritional benefits when consumed as part of a balanced diet.
Future Prospects: Looking ahead, the continued exploration of 2-Hexenal, 4-oxo-, (2E)- holds promising prospects for innovation across multiple domains. Its integration into novel food formulations and advanced fragrance blends could redefine consumer experiences. Additionally, ongoing research into its biological functions may unlock new therapeutic applications or agricultural uses.
In conclusion, 2-Hexenal, 4-oxo-, (2E)-, with its CAS number 2492-43-5, stands out as a multifaceted compound with significant contributions to both natural systems and industrial applications. As scientific understanding deepens and technological advancements continue to unfold, this compound is poised to play an even more pivotal role in shaping future innovations across various sectors.
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